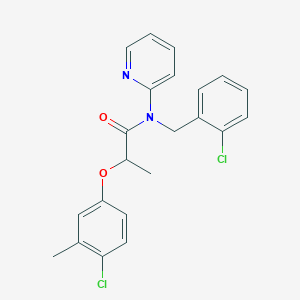![molecular formula C23H22ClN5O2 B11333113 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333113.png)
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion ist eine komplexe organische Verbindung, die zur Klasse der Purinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Purinkern beinhaltet, der mit einem Pyrimidinring verschmolzen ist und mit Benzyl- und Chlorphenylgruppen substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische und biologische Eigenschaften, die sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant machen.
Herstellungsmethoden
Die Synthese von 9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Purinkerns: Der Purinkern kann durch die Kondensation geeigneter Amine und Aldehyde, gefolgt von Cyclisierungsreaktionen, synthetisiert werden.
Einführung von Benzyl- und Chlorphenylgruppen: Die Benzyl- und Chlorphenylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Benzylchlorid und 4-Chlorbenzylchlorid werden häufig als Reagenzien verwendet.
Endgültige Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung der Zwischenverbindungen zur Bildung der verschmolzenen Purin-Pyrimidin-Struktur.
Industrielle Produktionsmethoden können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Einsatz von Katalysatoren umfassen, um die Ausbeute und Reinheit zu erhöhen.
Vorbereitungsmethoden
The synthesis of 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the benzyl, chlorophenyl, and methyl substituents through various organic reactions such as alkylation, acylation, and nucleophilic substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren. Die Hauptprodukte, die gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, krebshemmende und antivirale Aktivitäten.
Industrie: Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese anderer wertvoller Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules. Research is ongoing to elucidate these mechanisms and understand how this compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion gehören andere Purinderivate mit unterschiedlichen Substituenten. Diese Verbindungen können ähnliche chemische Eigenschaften aufweisen, sich jedoch in ihren biologischen Aktivitäten und Anwendungen unterscheiden. Einige Beispiele für ähnliche Verbindungen sind:
Adeninderivate: Verbindungen mit Adenin als Kernstruktur, substituiert mit verschiedenen funktionellen Gruppen.
Xanthinderivate: Verbindungen, die auf dem Xanthinkern basieren und für ihre stimulierenden und therapeutischen Eigenschaften bekannt sind.
Guandinderivate: Guanin-basierte Verbindungen mit unterschiedlichen Substituenten, die in verschiedenen biologischen und chemischen Studien verwendet werden.
Die Einzigartigkeit von 9-Benzyl-3-[(4-Chlorphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
Molekularformel |
C23H22ClN5O2 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3 |
InChI-Schlüssel |
MGEUBZBDKZQWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333033.png)
![(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11333034.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
![8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333070.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11333080.png)
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11333084.png)
![N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11333087.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11333098.png)
![2-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11333099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333104.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333107.png)
